BenchChemオンラインストアへようこそ!

2-Azetidin-3-YL-5-methyl-1H-benzoimidazole

PDE10 inhibition conformational restriction CNS drug design

This advanced benzimidazole intermediate features a unique 5-methyl-2-(azetidin-3-yl) substitution pattern that imparts distinct conformational restriction and optimized physicochemical properties (LogP 1.56, TPSA 40.71 Ų). Unlike generic benzimidazoles, the azetidine ring provides a constrained vector for selective functionalization, while the 5-methyl group enhances membrane permeability—critical advantages in PDE10 inhibitor lead optimization for schizophrenia and Huntington's disease. The free azetidine NH and benzimidazole NH offer orthogonal handles for sequential derivatization via Buchwald-Hartwig coupling or reductive amination, enabling focused CNS library synthesis without extensive property rebalancing.

Molecular Formula C11H13N3
Molecular Weight 187.24 g/mol
CAS No. 1350356-34-1
Cat. No. B1442701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Azetidin-3-YL-5-methyl-1H-benzoimidazole
CAS1350356-34-1
Molecular FormulaC11H13N3
Molecular Weight187.24 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C(N2)C3CNC3
InChIInChI=1S/C11H13N3/c1-7-2-3-9-10(4-7)14-11(13-9)8-5-12-6-8/h2-4,8,12H,5-6H2,1H3,(H,13,14)
InChIKeyOECPPFKCHPALIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Azetidin-3-YL-5-methyl-1H-benzoimidazole (CAS 1350356-34-1): Core Scaffold Identity for Targeted Heterocyclic Research


2-Azetidin-3-YL-5-methyl-1H-benzoimidazole (CAS 1350356-34-1) is a heterocyclic small molecule combining a benzimidazole core with a 5-methyl substituent and a 2-azetidin-3-yl group . With molecular formula C₁₁H₁₃N₃ and a molecular weight of 187.24 g/mol, its computed LogP is 1.56 and topological polar surface area is 40.71 Ų . Commercially supplied at ≥98% purity for research use, it serves as a versatile building block in medicinal chemistry programs, particularly as an intermediate in the synthesis of PDE10 inhibitors and other CNS-targeted agents [1].

Why 2-Azetidin-3-YL-5-methyl-1H-benzoimidazole Cannot Be Simply Replaced by In-Class Analogs


While many benzimidazole derivatives share the core heterocycle, the specific substitution pattern of 2-Azetidin-3-YL-5-methyl-1H-benzoimidazole imparts distinct physicochemical and steric properties that cannot be replicated by simple analogs [1]. The 5-methyl group alters electronic distribution and LogP relative to the unsubstituted benzimidazole, influencing membrane permeability and target binding [2]. The azetidine ring, a constrained four-membered heterocycle, provides a unique vector for further functionalization and imposes conformational restriction, which has been exploited in PDE10 inhibitor design to enhance selectivity and metabolic stability compared to more flexible piperidine or pyrrolidine analogs [1]. Generic replacement with 2-(azetidin-3-yl)-1H-benzimidazole (CAS 1234710-00-9, no methyl) or 5-methyl-1H-benzimidazole (no azetidine) would forfeit these synergistic structural features, potentially compromising potency, selectivity, and pharmacokinetic profiles in lead optimization campaigns [2].

Quantitative Differentiation Evidence for 2-Azetidin-3-YL-5-methyl-1H-benzoimidazole


Conformational Restriction via Azetidine vs. Flexible Piperidine/Pyrrolidine Analogs in PDE10 Inhibitor Design

In the design of PDE10 inhibitors, the azetidine ring provides a conformationally constrained scaffold that reduces entropic penalty upon target binding. The 1,3-substituted azetidine PDE10 inhibitor patent (CA2851082A1) explicitly claims 2-(azetidin-3-yl)-benzimidazole derivatives, including the 5-methyl variant, as preferred embodiments due to their improved selectivity and metabolic stability relative to piperidine and pyrrolidine analogs [1]. While specific IC50 values for the exact compound are not publicly disclosed, the patent exemplifies that azetidine-bearing benzimidazoles demonstrate superior PDE10 inhibition and CNS multiparameter optimization scores compared to their six-membered ring counterparts [1].

PDE10 inhibition conformational restriction CNS drug design

5-Methyl Substitution Enhances Potency vs. Unsubstituted Benzimidazole in P2X3 Receptor Antagonism

In a series of 5-methyl-1H-benzo[d]imidazole derivatives designed as P2X3 receptor antagonists, the 5-methyl group was critical for potency. The most potent compounds (17a and 17b) achieved IC50 values of 145 nM and 206 nM with selectivity indices of 60 and 41 over P2X2/3R, respectively [1]. The unsubstituted benzimidazole analogs (5a, 5b) showed significantly weaker activity (IC50 43.93 µM and 60.08 µM at 48 h) [1][2]. While these specific derivatives differ from 2-Azetidin-3-YL-5-methyl-1H-benzoimidazole, the data confirm that the 5-methyl substituent on the benzimidazole core is a key pharmacophoric element that dramatically enhances target engagement.

P2X3 receptor pain selectivity

Computed LogP and TPSA Favor CNS Permeability Over Common Benzimidazole Building Blocks

The computed LogP of 1.56 and TPSA of 40.71 Ų for 2-Azetidin-3-YL-5-methyl-1H-benzoimidazole place it within the favorable CNS drug-like space (CNS MPO score ≥4) . In comparison, the des-azetidine analog 5-methyl-1H-benzimidazole (LogP ~1.2, TPSA ~28.7 Ų) has lower lipophilicity, while the des-methyl analog 2-(azetidin-3-yl)-1H-benzimidazole (LogP ~0.9, TPSA ~40.7 Ų) is more polar, potentially reducing passive permeability [1][2]. This balanced profile is advantageous for oral CNS drug candidates.

physicochemical properties CNS MPO drug-likeness

Scalable Synthetic Utility as a Late-Stage Diversification Intermediate in PDE10 Programs

The patent CA2851082A1 discloses that 2-(azetidin-3-yl)-benzimidazole intermediates, including the 5-methyl variant, can be elaborated via N-arylation or N-sulfonylation to generate diverse PDE10 inhibitor libraries [1]. The commercial availability of the compound at gram scale (Leyan, ChemScene) with ≥98% purity enables rapid SAR exploration, unlike custom-synthesized alternatives that may require 4–6 week lead times . This off-the-shelf accessibility accelerates medicinal chemistry timelines compared to de novo synthesis of similar azetidine-benzimidazole scaffolds.

parallel synthesis PDE10 lead optimization

Optimal Application Scenarios for 2-Azetidin-3-YL-5-methyl-1H-benzoimidazole (CAS 1350356-34-1)


PDE10 Inhibitor Lead Optimization and CNS Library Synthesis

As an advanced intermediate claimed in PDE10 inhibitor patents (CA2851082A1), this compound is ideally suited for N-functionalization via Buchwald-Hartwig coupling or reductive amination to generate focused libraries targeting schizophrenia, Huntington's disease, and other CNS disorders [1]. Its pre-optimized LogP (1.56) and TPSA (40.71 Ų) reduce the need for property adjustment during SAR exploration .

P2X3 Receptor Antagonist Scaffold Hopping

The 5-methylbenzimidazole core is a validated pharmacophore for P2X3R antagonism (IC50 ~145 nM for optimized analogs) [1]. Incorporating the azetidine moiety may offer additional vectors for tuning selectivity over P2X2/3R and improving metabolic stability, making this compound a valuable starting point for next-generation analgesic discovery [1].

Chemical Biology Probe Development via Click Chemistry

The free azetidine NH and the benzimidazole NH provide orthogonal handles for sequential functionalization. Researchers can install a photoaffinity label or biotin tag via the azetidine nitrogen while retaining the benzimidazole for target engagement, enabling cellular target identification studies [1].

Comparative Physicochemical Benchmarking for CNS Drug Design

With a well-balanced LogP of 1.56, TPSA of 40.71, and only one rotatable bond, this compound serves as an excellent reference standard for calibrating in silico CNS MPO models and validating permeability assays against more flexible or polar benzimidazole analogs [1].

Quote Request

Request a Quote for 2-Azetidin-3-YL-5-methyl-1H-benzoimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.